3-[2-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-2-hydroxyquinazolin-4(3H)-one
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Overview
Description
3-{2-[6,7-DIMETHOXY-3,4-DIHYDRO-2(1H)-ISOQUINOLINYL]-2-OXOETHYL}-2,4(1H,3H)-QUINAZOLINEDIONE is a complex organic compound that belongs to the class of quinazolinone derivatives. These compounds are known for their diverse biological activities and are often explored for their potential therapeutic applications. The structure of this compound includes a quinazolinone core, which is fused with an isoquinoline moiety, making it a unique and interesting molecule for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{2-[6,7-DIMETHOXY-3,4-DIHYDRO-2(1H)-ISOQUINOLINYL]-2-OXOETHYL}-2,4(1H,3H)-QUINAZOLINEDIONE typically involves multi-step organic reactions. One common synthetic route includes the condensation of 6,7-dimethoxy-3,4-dihydroisoquinoline with a suitable quinazolinone precursor under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications .
Chemical Reactions Analysis
Types of Reactions
3-{2-[6,7-DIMETHOXY-3,4-DIHYDRO-2(1H)-ISOQUINOLINYL]-2-OXOETHYL}-2,4(1H,3H)-QUINAZOLINEDIONE undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Solvents: Ethanol, methanol, dichloromethane
Catalysts: Palladium on carbon, platinum oxide
Major Products Formed
The major products formed from these reactions include various quinazolinone and isoquinoline derivatives, which can be further explored for their biological activities and potential therapeutic applications .
Scientific Research Applications
3-{2-[6,7-DIMETHOXY-3,4-DIHYDRO-2(1H)-ISOQUINOLINYL]-2-OXOETHYL}-2,4(1H,3H)-QUINAZOLINEDIONE has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-{2-[6,7-DIMETHOXY-3,4-DIHYDRO-2(1H)-ISOQUINOLINYL]-2-OXOETHYL}-2,4(1H,3H)-QUINAZOLINEDIONE involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of kinases or other signaling proteins, thereby modulating cellular processes such as proliferation, apoptosis, and inflammation .
Comparison with Similar Compounds
Similar Compounds
6,7-Dimethoxy-3,4-dihydroquinolin-2(1h)-one: A related compound with similar structural features but different biological activities.
4-Hydroxy-2-quinolones: These compounds share the quinazolinone core and are known for their diverse biological activities.
1H-Indene, 2,3-dihydro-4,7-dimethyl-: Another structurally related compound with unique chemical properties.
Uniqueness
3-{2-[6,7-DIMETHOXY-3,4-DIHYDRO-2(1H)-ISOQUINOLINYL]-2-OXOETHYL}-2,4(1H,3H)-QUINAZOLINEDIONE stands out due to its unique combination of the quinazolinone and isoquinoline moieties, which confer distinct biological activities and potential therapeutic applications. Its ability to undergo various chemical reactions and its diverse scientific research applications make it a valuable compound for further exploration .
Properties
Molecular Formula |
C21H21N3O5 |
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Molecular Weight |
395.4 g/mol |
IUPAC Name |
3-[2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]-1H-quinazoline-2,4-dione |
InChI |
InChI=1S/C21H21N3O5/c1-28-17-9-13-7-8-23(11-14(13)10-18(17)29-2)19(25)12-24-20(26)15-5-3-4-6-16(15)22-21(24)27/h3-6,9-10H,7-8,11-12H2,1-2H3,(H,22,27) |
InChI Key |
XIBBACFVSGDIDX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2CN(CCC2=C1)C(=O)CN3C(=O)C4=CC=CC=C4NC3=O)OC |
Origin of Product |
United States |
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